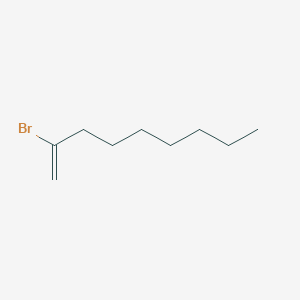
3,3,3-三氟-2-羟基丙酸乙酯
概述
描述
科学研究应用
Ethyl 3,3,3-trifluoro-2-hydroxypropanoate has a wide range of scientific research applications. In chemistry, it is used as a reagent for the preparation of potential biologically active compounds, such as highly enantioselective organocatalytic hydroxyalkylation of indoles . In biology and medicine, it is utilized in the synthesis of N-heteroaryl (trifluoromethyl)hydroxyalkanoic acid esters, which have potential therapeutic applications . Additionally, this compound is employed in various industrial processes due to its unique chemical properties.
生化分析
Biochemical Properties
Ethyl 3,3,3-trifluoro-2-hydroxypropanoate plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as esterases and hydrolases, which catalyze the hydrolysis of ester bonds. The interaction between Ethyl 3,3,3-trifluoro-2-hydroxypropanoate and these enzymes involves the formation of enzyme-substrate complexes, leading to the cleavage of the ester bond and the release of the corresponding alcohol and acid .
Cellular Effects
Ethyl 3,3,3-trifluoro-2-hydroxypropanoate has been shown to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling pathways. Additionally, Ethyl 3,3,3-trifluoro-2-hydroxypropanoate can impact gene expression by influencing transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of Ethyl 3,3,3-trifluoro-2-hydroxypropanoate involves its binding interactions with biomolecules. The compound can act as an inhibitor or activator of enzymes, depending on the specific context. For example, it can inhibit the activity of certain hydrolases by binding to their active sites and preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 3,3,3-trifluoro-2-hydroxypropanoate can change over time. The compound’s stability and degradation are important factors to consider. Ethyl 3,3,3-trifluoro-2-hydroxypropanoate is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over extended periods, leading to the formation of degradation products. Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of Ethyl 3,3,3-trifluoro-2-hydroxypropanoate vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific concentration levels .
Metabolic Pathways
Ethyl 3,3,3-trifluoro-2-hydroxypropanoate is involved in various metabolic pathways. It interacts with enzymes such as esterases and hydrolases, which catalyze its hydrolysis to produce the corresponding alcohol and acid. These metabolic reactions can influence metabolic flux and metabolite levels within cells. Additionally, the compound can affect the activity of other metabolic enzymes, leading to changes in overall metabolic activity .
Transport and Distribution
Within cells and tissues, Ethyl 3,3,3-trifluoro-2-hydroxypropanoate is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution can influence its activity and function, as well as its overall impact on cellular processes .
Subcellular Localization
Ethyl 3,3,3-trifluoro-2-hydroxypropanoate exhibits specific subcellular localization patterns. It can be targeted to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect the compound’s activity and function, as well as its interactions with other biomolecules within the cell .
准备方法
Ethyl 3,3,3-trifluoro-2-hydroxypropanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 3,3,3-trifluoropyruvate with suitable reagents under controlled conditions . The reaction conditions typically include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity . Industrial production methods often involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability .
化学反应分析
Ethyl 3,3,3-trifluoro-2-hydroxypropanoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield trifluoromethylated compounds, while substitution reactions can lead to the formation of various derivatives .
作用机制
The mechanism of action of ethyl 3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the formation of stable intermediates and products during chemical reactions . These intermediates and products can interact with biological molecules, leading to various biochemical and physiological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
Ethyl 3,3,3-trifluoro-2-hydroxypropanoate can be compared with other similar compounds, such as methyl 3,3,3-trifluoro-2-hydroxypropanoate and isopropyl 3,3,3-trifluoro-2-hydroxypropanoate . These compounds share similar chemical structures and properties but differ in their specific functional groups and applications. For example, methyl 3,3,3-trifluoro-2-hydroxypropanoate is often used as an intermediate in organic synthesis, while isopropyl 3,3,3-trifluoro-2-hydroxypropanoate is known for its unique crystallographic structure . The uniqueness of ethyl 3,3,3-trifluoro-2-hydroxypropanoate lies in its versatility and wide range of applications in various fields.
属性
IUPAC Name |
ethyl 3,3,3-trifluoro-2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O3/c1-2-11-4(10)3(9)5(6,7)8/h3,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCOLXVCLKJGEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374559 | |
| Record name | ethyl 3,3,3-trifluoro-2-hydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94726-00-8 | |
| Record name | ethyl 3,3,3-trifluoro-2-hydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 94726-00-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![9-Bromo-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline](/img/structure/B1334076.png)




